Pimelic acid

概要

説明

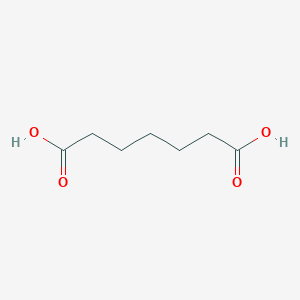

ピメル酸は、2つのカルボキシル官能基を持つ二塩基酸です。 ピメル酸は、多くのポリエステルやポリアミドの前駆体であるアジピン酸よりも炭素数が1つ多い 。 アジピン酸との構造的類似性にもかかわらず、ピメル酸は産業的には比較的あまり重要ではありません .

準備方法

合成経路と反応条件

ピメル酸は、さまざまな方法で合成できます。

シクロヘプタノンの酸化: この方法は、シクロヘプタノンの四酸化二窒素による酸化を伴います.

パルミチン酸の酸化: この経路は比較的選択性が低く、パルミチン酸の酸化を伴います.

カプロラクトンのカルボニル化: この方法は、ε-カプロラクトンと一酸化炭素および水を、VIII族金属などのカルボニル化触媒とプロモーターとしてのハロゲン化水素の存在下で反応させることを伴います.

その他の方法: ピメル酸は、シクロヘキサノン、サリチル酸、シクロヘキセン-4-カルボン酸から、およびマロネート系の1,4反応とアクロレインから合成することもできます.

工業生産方法

ピメル酸の商業生産は、主にシクロヘプタノンの四酸化二窒素による酸化を伴います 。この方法は、その効率とスケーラビリティのために好まれています。

化学反応の分析

反応の種類

ピメル酸は、以下を含むさまざまな化学反応を受けます。

一般的な試薬と条件

酸化剤: 四酸化二窒素は、シクロヘプタノンのピメル酸への酸化に一般的に使用されます.

還元剤: 目的の生成物に応じて、さまざまな還元剤を使用してピメル酸を還元できます.

触媒: VIII族金属とハロゲン化水素は、カプロラクトンのカルボニル化でピメル酸を生成するための触媒として使用されます.

主要な生成物

ピメル酸の反応から生成される主な生成物には、第一級アルコール、酸の還元された形態、およびさまざまな置換誘導体が含まれます .

科学研究への応用

ピメル酸は、いくつかの科学研究の用途があります。

科学的研究の応用

Polymer Chemistry

1.1 Synthesis of Polyamides

Pimelic acid is instrumental in the synthesis of polyamides, particularly Nylon 5,7. This polymer is notable for its unique properties, including potential electrical conductivity due to the odd number of carbon atoms in its structure. Research indicates that Nylon 5,7 can be copolymerized with 1,5-pentanediamine to create materials with applications in electronics and conductive polymers .

1.2 Plasticizers and Resins

The compound serves as a precursor for various plasticizer esters and resins. Its derivatives are utilized in the production of polyurethanes, alkyl resins, and elastomers. These materials are essential in manufacturing adhesives, coatings, and lubricants .

| Application | Description |

|---|---|

| Nylon 5,7 | Electrically active polymer for potential electronic uses |

| Plasticizers | Enhances flexibility in plastics |

| Polyurethanes | Used in foams and coatings |

Pharmaceutical Applications

2.1 Corneal Collagen Cross-Linking

Recent studies have explored the use of this compound in eye drop formulations for corneal collagen cross-linking. This technique aims to strengthen corneal tissue and improve vision in patients with keratoconus or other corneal diseases. The formulation's efficacy is under investigation, showing promise in enhancing corneal stability .

2.2 Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. Research indicates that it can inhibit bacterial growth, suggesting potential applications in developing antimicrobial agents for medical use .

Materials Science

3.1 Crystal Formation and Optoelectronic Applications

A study investigated the reaction between this compound and 2-aminopyrimidine to form novel crystals with potential optoelectronic applications. Characterization techniques such as PXRD (Powder X-ray Diffraction) and FTIR (Fourier Transform Infrared Spectroscopy) were employed to analyze the structural properties of these crystals . The findings suggest that these materials could be used in electronic devices due to their favorable dielectric properties.

| Material | Properties | Potential Applications |

|---|---|---|

| This compound Crystals | Soft material with good dielectric behavior | Electronics and photonics |

Environmental Science

This compound is also recognized as a metabolite in various organisms, including Escherichia coli and Daphnia magna. Its role as a biomarker in ecological studies highlights its significance in environmental monitoring and assessment of biological impacts from pollutants .

作用機序

類似化合物との比較

生物活性

Pimelic acid, a seven-carbon dicarboxylic acid, plays a significant role in various biological processes, particularly as a precursor in the biosynthesis of biotin in bacteria. This article explores the biological activity of this compound, focusing on its metabolic pathways, applications in microbial synthesis, and potential therapeutic implications.

1. Biosynthesis of Biotin

This compound is recognized as a crucial precursor in the biotin biosynthesis pathway, particularly in Bacillus subtilis. Research indicates that this compound is synthesized through the fatty acid synthesis pathway and subsequently converted into biotin. The importance of this compound in this context is highlighted by several studies:

- Synthesis Pathway : In B. subtilis, the genes responsible for the synthesis of the pimelate moiety (the seven-carbon dicarboxylic acid) include bioI and bioW. Deletion studies have shown that while deletion of bioW results in biotin auxotrophy, deletion of bioI does not affect biotin synthesis, indicating redundancy in the genetic pathways involved .

- Experimental Findings : A study demonstrated that the addition of this compound could restore biotin production in cerulenin-treated B. subtilis cells, confirming its role as an essential intermediate in biotin synthesis .

Table 1: Key Findings on this compound and Biotin Synthesis

2. Microbial Production and Applications

The production of this compound through microbial fermentation has gained attention due to its applications in biotechnology and industry:

- Recombinant Strains : Research has shown that genetically modified strains of Bacillus subtilis can significantly enhance the production of this compound. For instance, a study reported that strains with multiple copies of biosynthetic genes produced approximately four times more this compound compared to wild-type strains .

- Induction Mechanisms : The use of maltose as an inducer has been shown to further enhance this compound production, achieving yields up to 2360.73 µg/ml under optimal conditions .

3. Therapeutic Implications

This compound's biological activity extends beyond microbial metabolism; it has potential therapeutic applications:

- Antimicrobial Properties : Some studies suggest that compounds derived from this compound may exhibit antimicrobial properties, making it a candidate for developing new antibacterial agents .

- Chemical Peels : Research into chemical peels incorporating acids similar to this compound indicates potential benefits for skin treatments, particularly in managing conditions like melasma .

4. Case Studies and Research Findings

Several case studies illustrate the diverse roles and applications of this compound:

- Biochemical Studies : A study involving 13C-NMR analysis provided insights into the metabolic pathways leading to the synthesis of this compound in Bacillus subtilis, affirming its role as a precursor for biotin synthesis .

- Industrial Applications : The development of processes for efficient microbial production of this compound has implications for its use as a building block in various chemical syntheses, including pharmaceuticals and agrochemicals .

特性

IUPAC Name |

heptanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJVNTCWHIRURA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021598 | |

| Record name | Heptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | Heptanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pimelic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16095 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pimelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

342.00 °C. @ 760.00 mm Hg | |

| Record name | Pimelic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pimelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

50.0 mg/mL | |

| Record name | Pimelic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pimelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

111-16-0 | |

| Record name | Pimelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pimelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimelic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pimelic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pimelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIMELIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZQ96WX25F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pimelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

103 - 106 °C | |

| Record name | Pimelic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pimelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of pimelic acid?

A1: this compound is a crucial precursor in the biosynthesis of biotin, an essential vitamin, in various organisms including bacteria and yeasts [, , ].

Q2: How is this compound biosynthesized in Bacillus subtilis?

A2: Unlike E. coli, B. subtilis utilizes free this compound for biotin synthesis. Research suggests that this compound is derived from the fatty acid synthesis pathway in B. subtilis. This is supported by the observation that cerulenin, an inhibitor of the fatty acid elongation enzyme FabF, significantly reduces biotin production in B. subtilis. This reduction can be reversed by supplementing the medium with this compound [].

Q3: What is the role of the BioI enzyme in this compound biosynthesis?

A3: BioI, a cytochrome P450 enzyme, plays a vital role in this compound biosynthesis in B. subtilis. It catalyzes the cleavage of a carbon-carbon bond in a fatty acyl-acyl carrier protein (ACP) to produce a pimeloyl-ACP equivalent. This compound is then released from this intermediate [].

Q4: Is there an alternative pathway for this compound formation in microorganisms?

A4: Yes, some microorganisms, such as Agrobacterium tumefaciens, can synthesize biotin-vitamers, mainly desthiobiotin, using glutaric acid (a five-carbon dicarboxylic acid) as a precursor instead of this compound [].

Q5: Can microorganisms utilize fatty acids for this compound and biotin production?

A5: Yes, certain yeasts and bacteria can convert C18 fatty acids like linolenic, linoleic, and oleic acids into this compound and subsequently into biotin-vitamers [, ]. For instance, Rhodotorula rubra AKU 4836 converts linolenic acid to various metabolites including this compound, indicating a biosynthetic route from linolenic acid to this compound in this organism [].

Q6: Is the metabolism of this compound in ruminants a concern when using it as a bacterial biomass marker?

A6: Yes, research using radiolabeled this compound shows extensive metabolism of bacterially bound this compound in the rumen of sheep. A significant portion is decarboxylated to lysine by both ruminal protozoa and bacteria. This raises concerns about the accuracy of using this compound as a sole marker for bacterial biomass in ruminant digestive systems [, ].

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C7H12O4, and its molecular weight is 160.17 g/mol.

Q8: What spectroscopic techniques are used to characterize this compound?

A8: this compound can be characterized using various spectroscopic techniques including Fourier transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H-NMR), and mass spectrometry [, , ].

Q9: How does this compound influence the properties of polypropylene when used as an additive?

A9: this compound, particularly its metallic salts like calcium pimelate, acts as a nucleating agent in polypropylene, influencing its crystallization behavior and mechanical properties. It promotes the formation of β-crystalline form in polypropylene, enhancing its impact strength and toughness [, , , , , , , ].

Q10: Can this compound be used to modify other polymers besides polypropylene?

A11: Yes, research suggests that this compound can interact with and modify the properties of other natural polymers such as chitosan and collagen. The interaction, primarily through non-covalent forces, influences the mechanical, thermal, and biocompatible properties of these biopolymers, potentially making them suitable for biomedical applications [].

Q11: Are there any studies on the use of this compound in liquid crystal applications?

A12: Yes, this compound has been used to synthesize supramolecular hydrogen-bonded liquid crystals when complexed with p-n-alkyloxy benzoic acids. These complexes exhibit liquid crystalline phases, including smectic C phases, as confirmed by polarizing optical microscopy, differential scanning calorimetry, FTIR, and 1H-NMR analyses [].

Q12: What is the relevance of this compound in pharmaceutical research?

A13: this compound is a key starting material in the synthesis of crebinostat [], a histone deacetylase inhibitor with potential therapeutic applications in central nervous system disorders.

Q13: How does the structure of this compound relate to its function in drug development?

A13: While this compound itself might not possess specific pharmacological activities, its structure serves as a scaffold for developing drug molecules. For example, in crebinostat, the linear seven-carbon chain of this compound acts as a linker between pharmacophoric moieties, contributing to the overall drug-like properties of the molecule.

Q14: What factors affect the solubility of this compound?

A15: The solubility of this compound is influenced by factors such as temperature, solvent polarity, and the presence of other compounds. For instance, its solubility increases with increasing temperature in water, ethanol, and their binary mixtures [].

Q15: What analytical methods are used to quantify this compound?

A16: Several analytical techniques can quantify this compound, including gas-liquid chromatography, titration methods, reversed-phase high-performance liquid chromatography (RP-HPLC), and microbiological assays using specific microorganisms [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。